molecular formula C20H17Cl2NO3S2 B12140058 N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B12140058
M. Wt: 454.4 g/mol
InChI Key: XEOWDISCRSNHAC-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring dichloro substitution at positions 3 and 4 of the benzothiophene core. The compound includes a benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety as substituents on the amide nitrogen. Its molecular formula is C₁₈H₁₅Cl₂NO₄S₂, with a molecular weight of 444.4 g/mol .

Properties

Molecular Formula

C20H17Cl2NO3S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-benzyl-3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H17Cl2NO3S2/c21-15-7-4-8-16-17(15)18(22)19(27-16)20(24)23(11-13-5-2-1-3-6-13)14-9-10-28(25,26)12-14/h1-8,14H,9-12H2

InChI Key

XEOWDISCRSNHAC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Benzothiophene

Benzothiophene undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids (e.g., FeCl₃) . Optimal conditions yield 3,4-dichloro-1-benzothiophene with regioselectivity controlled by steric and electronic effects.

Reaction Conditions :

  • Temperature: 40–60°C

  • Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Yield: 70–85%

Oxidation to Carboxylic Acid

The methyl group at position 2 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or alkaline media. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) may be employed for higher efficiency.

Procedure :

  • Substrate: 3,4-dichloro-2-methyl-1-benzothiophene

  • Oxidant: KMnO₄ (3 equiv) in H₂O/THF (1:1)

  • Temperature: 80°C, 12 h

  • Yield: 65–75%

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

The sulfone-containing amine moiety is synthesized via oxidation and functional group interconversion:

Oxidation of Tetrahydrothiophene to Sulfone

Tetrahydrothiophene is oxidized to tetrahydrothiophene 1,1-dioxide using meta-chloroperbenzoic acid (m-CPBA) or dimethyldioxirane (DMDO) .

Optimized Protocol :

  • Substrate: Tetrahydrothiophene (1 equiv)

  • Oxidant: m-CPBA (2.2 equiv) in DCM

  • Temperature: 0°C to room temperature (RT), 4 h

  • Yield: 90–95%

N-Benzylation of 1,1-Dioxidotetrahydrothiophen-3-Amine

Benzylation is achieved through alkylation or reductive amination :

Alkylation with Benzyl Halide

Procedure :

  • Substrate: 1,1-Dioxidotetrahydrothiophen-3-amine (1 equiv)

  • Benzylating Agent: Benzyl bromide (1.2 equiv)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Acetonitrile (MeCN), reflux, 6 h

  • Yield: 80–85%

Amide Bond Formation: Coupling Carboxylic Acid and Amine

The final step involves coupling 3,4-dichloro-1-benzothiophene-2-carboxylic acid with N-benzyl-1,1-dioxidotetrahydrothiophen-3-amine.

Acid Chloride Method

Steps :

  • Acid Chloride Preparation :

    • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride (2 equiv)

    • Conditions: DCM, RT, 2 h

  • Amine Coupling :

    • Substrate: Acid chloride (1 equiv), amine (1.1 equiv)

    • Base: Pyridine or Et₃N (2 equiv)

    • Solvent: THF, 0°C to RT, 12 h

    • Yield: 75–80%

Coupling Reagent Approach

EDCl/HOBt-Mediated Coupling :

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt)

  • Solvent: DMF, RT, 24 h

  • Yield: 85–90%

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (3:7 to 1:1 gradient)

  • Purity : >95% (HPLC)

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.45–7.25 (m, aromatic H), 4.55 (s, CH₂Ph), 3.80–3.20 (m, tetrahydrothiophene H).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1320, 1140 cm⁻¹ (SO₂).

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Cost Efficiency
Acid Chloride Coupling75–8012–24High
EDCl/HOBt Coupling85–9024Moderate
Reductive Amination70–7548Low

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce deoxygenated derivatives.

Scientific Research Applications

N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, leading to changes in cellular processes.

    Modulation of Signaling Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or other biological functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide C₁₈H₁₅Cl₂NO₄S₂ 444.4 3,4-dichloro; benzyl; tetrahydrothiophene dioxide
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide C₁₈H₁₅Cl₂NO₄S₂ 444.4 3,4-dichloro; furan-2-ylmethyl; tetrahydrothiophene dioxide
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide C₂₁H₂₀ClNO₄S₂ 450.0 3-chloro; 3-methoxybenzyl; tetrahydrothiophene dioxide
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide C₂₂H₂₂ClNO₄S₂ 464.0 3-chloro; 6-methyl; 3-methoxybenzyl; tetrahydrothiophene dioxide
3,4-Dichloro-N-[cis-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide C₂₉H₂₉Cl₂N₃O₂S 546.5 3,4-dichloro; pyridinylbenzyl; cis-4-(methylamino)cyclohexyl
BH39200 (3,4,6-trichloro analog) C₂₃H₂₂Cl₃NO₃S₂ 530.9 3,4,6-trichloro; 4-(propan-2-yl)benzyl; tetrahydrothiophene dioxide

Key Observations:

Halogenation Patterns: The target compound and BH39200 feature dichloro and trichloro substitution, respectively, on the benzothiophene core. The 3-chloro analog () lacks the 4-chloro substituent, reducing steric hindrance and electronic effects .

3-Methoxybenzyl () and 4-(propan-2-yl)benzyl (BH39200) substituents add steric bulk and modulate electronic properties, which may influence target binding .

Heterocyclic Variations: Replacement of the tetrahydrothiophene dioxide group with a cis-4-(methylamino)cyclohexyl moiety () introduces conformational rigidity and basicity, likely affecting pharmacokinetic profiles .

Methyl Substituents :

  • The addition of a 6-methyl group () increases molecular weight by ~14 g/mol and may enhance metabolic stability by blocking oxidation sites .

Commercial and Regulatory Aspects

  • Several analogs (e.g., BH39200, ; furan-2-ylmethyl derivative, ) are commercially available, indicating established synthetic protocols .

Biological Activity

N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16H15Cl2N3O2S2
  • Molecular Weight : 397.5 g/mol

The presence of chlorine atoms and a thiophene ring suggests potential interactions with biological targets, particularly in enzymatic pathways.

Pharmacological Effects

  • Antitumor Activity :
    • Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dichloro and benzothiophene moieties are believed to contribute to this activity by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with thiophene derivatives have shown effectiveness against bacterial strains, possibly due to their ability to disrupt bacterial cell membranes.
  • GIRK Channel Activation :
    • Related compounds have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. These channels play a crucial role in cardiac and neuronal excitability, suggesting that this compound might similarly influence these channels, potentially leading to therapeutic applications in arrhythmias and neurological disorders .

The mechanisms underlying the biological activity of this compound may include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Ion Channels : By acting on GIRK channels, the compound may alter ion flow across membranes, influencing cellular excitability and signaling pathways.

Study 1: Antitumor Efficacy

In a study examining the cytotoxic effects of structurally related compounds on human cancer cell lines:

  • Methodology : Various concentrations of the compound were tested against breast and lung cancer cell lines.
  • Findings : The compound exhibited IC50 values in the low micromolar range, indicating significant potency against these cell lines. Apoptosis was confirmed through flow cytometry analysis.

Study 2: Antimicrobial Activity

A study focused on the antimicrobial properties of thiophene derivatives included this compound:

  • Methodology : Disk diffusion assays were performed against Gram-positive and Gram-negative bacteria.
  • Findings : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructureAntitumor, Antimicrobial
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamideStructureGIRK Channel Activation
3-methyl-N-benzylpyrrolidine derivativesNACytotoxicity in cancer cells

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Functionalization of the benzothiophene core via chlorination at the 3,4-positions using Cl2 or SO2Cl2 under anhydrous conditions .
  • Step 2 : Introduction of the tetrahydrothiophene-1,1-dioxide moiety via nucleophilic substitution or Mitsunobu reaction, requiring inert atmospheres (N2/Ar) and polar aprotic solvents like DMF .
  • Step 3 : Final carboxamide formation using coupling agents such as EDC/HOBt or CDI, with yields optimized at 0–5°C .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination or byproduct formation.

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm benzyl protons (δ 4.5–5.5 ppm) and tetrahydrothiophene-dioxide ring protons (δ 3.0–4.0 ppm) .
  • HRMS : Verify molecular ion peaks matching the formula C20H16Cl2NO3S2 (exact mass: 476.96 g/mol) .
    • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction. Refinement parameters (R1 < 0.05) ensure accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can contradictions in crystallographic data between analogs be resolved?

Discrepancies in bond angles or torsional strain (e.g., tetrahydrothiophene-dioxide vs. benzothiophene planes) may arise from:

  • Crystal Packing Effects : Compare multiple datasets to distinguish intrinsic molecular geometry from lattice forces .
  • Dynamic Behavior : Use temperature-dependent crystallography (100–300 K) to assess conformational flexibility . Methodology : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···π contacts) influencing structural deviations .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Validate with free-energy perturbation (FEP) calculations to refine binding affinities .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Key metrics: RMSD (<2 Å) and hydrogen-bond occupancy . Case Study : Analogous benzothiophene carboxamides show preferential binding to ATP pockets in kinase assays (IC50 = 0.5–5 µM) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Key Modifications :

  • Benzyl Substituents : Replace 3,4-dichloro with electron-withdrawing groups (e.g., NO2) to enhance electrophilicity and target engagement .
  • Tetrahydrothiophene-dioxide : Test sulfone vs. sulfoxide variants for solubility and metabolic stability . Experimental Design :
  • Synthesize 10–15 derivatives with systematic substituent variations.
  • Screen against a panel of cancer cell lines (e.g., MCF-7, A549) using MTT assays. Corrogate activity with LogP and polar surface area (PSA) values .

Methodological Challenges

Q. How to address low yields in large-scale synthesis of the tetrahydrothiophene-dioxide intermediate?

  • Scale-Up Adjustments :
  • Replace batch reactors with flow chemistry to improve heat/mass transfer during sulfonation .
  • Use catalytic OsO4/NMO for dihydroxylation, followed by NaIO4 oxidation to minimize byproducts .
    • Purification : Employ preparative HPLC with C18 columns (MeCN/H2O gradient) for >98% purity .

Q. What analytical techniques resolve overlapping signals in NMR spectra of structurally similar analogs?

  • 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and differentiate benzyl vs. tetrahydrothiophene protons .
  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs at the carboxamide carbonyl to simplify signal assignment .

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